Ethyl benzofuran-3-carboxylate
Description
Significance of the Benzofuran (B130515) Core in Organic Synthesis and Medicinal Chemistry
The benzofuran scaffold is a cornerstone in the development of new pharmacological agents due to the wide array of biological activities its derivatives exhibit. nih.govnih.gov These compounds are known to possess antimicrobial, anti-inflammatory, antitumor, antiviral, antioxidant, and analgesic properties, among others. nih.govnih.govrsc.org The broad spectrum of pharmacological activities has spurred significant interest among medicinal chemists in exploring structure-activity relationships (SAR) to develop novel therapeutics. nih.govnih.gov
In organic synthesis, benzofuran derivatives serve as crucial building blocks for more complex molecules, including natural products and medicinal compounds. orgsyn.orgclockss.org For instance, 3-substituted benzofurans are precursors for agents with anticancer, antitubercular, antimicrobial, and antiviral activities. orgsyn.org The ability to functionalize the benzofuran core at various positions allows for the synthesis of diverse molecular libraries, which are essential for screening and identifying new lead compounds in drug development. nih.govmdpi.com
Current Research Landscape of Benzofuran Derivatives
The contemporary research landscape for benzofuran derivatives is dynamic, with continuous efforts to devise novel, efficient, and environmentally benign synthetic methodologies. acs.orgbohrium.com Recent advancements have focused on transition-metal-catalyzed reactions, utilizing catalysts based on palladium, copper, rhodium, and gold to construct the benzofuran nucleus with high yields. acs.orgbohrium.com Additionally, methods involving Brønsted acids, visible-light-promoted reactions, and catalyst-free conditions are gaining prominence. nih.govbohrium.com
From a medicinal chemistry perspective, research is actively exploring the therapeutic potential of benzofurans against a range of diseases. nih.govresearchgate.net There is a significant focus on their development as anticancer, antimicrobial (antibacterial and antifungal), and antioxidant agents. nih.govrsc.orgresearchgate.net Studies are investigating how different substituents on the benzofuran ring influence biological activity, aiming to create compounds with enhanced potency and selectivity. nih.govmdpi.com For example, research has shown that substitutions at the C-3 position can significantly impact antibacterial activity. nih.gov
Research Rationale and Objectives for Ethyl Benzofuran-3-carboxylate
This compound is a compound of significant research interest primarily because it serves as a key synthetic intermediate for the preparation of a wide range of more complex, biologically active molecules. orgsyn.orgorgsyn.org While syntheses of 2-substituted or 2,3-disubstituted benzofurans are common, methods for preparing 3-substituted benzofurans like this compound are less common but highly valuable. orgsyn.org
The primary objective for synthesizing this compound is to use it as a versatile building block. orgsyn.orgclockss.org The ester functionality at the 3-position is readily modified, for instance, through conversion to carbohydrazides, which have been shown to exhibit activity against tuberculosis and fungal pathogens like Candida albicans. orgsyn.org Furthermore, the 3-carboxy benzofuran scaffold is a core component in libraries of compounds designed to have antiviral, antibacterial, and anti-inflammatory activities. orgsyn.org For example, it has been used in the total synthesis of paeoveitol, a natural product with potential antidepressant properties. orgsyn.org The development of simple, efficient, and scalable routes to this compound is therefore a critical goal for synthetic organic chemists to facilitate its broader application in medicinal chemistry. clockss.org
Overview of Research Methodologies
The synthesis and study of benzofuran derivatives, including this compound, employ a variety of modern chemical methodologies.
Synthetic Methodologies: Research has produced numerous strategies for constructing the benzofuran ring system. Common approaches include:
Intramolecular Wittig Reaction: This powerful method for carbon-carbon double bond formation is used to synthesize highly functionalized benzofurans under mild conditions. acs.orgrsc.org It can involve the reaction of in situ-formed phosphorus ylides with ester functionalities. rsc.orgrsc.org
Metal-Catalyzed Cyclizations: Transition metals, particularly copper and palladium, are widely used to catalyze the intramolecular cyclization of appropriately substituted phenols or anilines. acs.orgmdpi.com Copper-catalyzed intramolecular C-O bond formation is a practical route to 2-unsubstituted 1-benzo[b]furan-3-carboxylic acid methyl esters. clockss.org
Acid-Catalyzed Reactions: Brønsted acids like HBF₄·OEt₂ can catalyze the reaction between salicylaldehydes and ethyl diazoacetate to form this compound in excellent yields after a dehydration step. orgsyn.org
Reactions of Phenols: The reaction of substituted phenols with reagents like phenacyl bromides or β-nitroacrylates provides another route to functionalized benzofurans. nih.govresearchgate.net
Analytical and Characterization Methodologies: Once synthesized, the structures of new benzofuran derivatives are confirmed using a suite of spectroscopic and analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the precise structure and connectivity of atoms in the molecule. mdpi.comcuestionesdefisioterapia.com
Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the synthesized compounds. cuestionesdefisioterapia.com
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. cuestionesdefisioterapia.com
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure. mdpi.com
Chromatographic Techniques: Thin-layer chromatography (TLC) is used to monitor the progress of reactions, while column chromatography is a standard method for purifying the final products. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLHHFVLQDYFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515520 | |
| Record name | Ethyl 1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194278-43-8 | |
| Record name | Ethyl 1-benzofuran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 194278-43-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl Benzofuran 3 Carboxylate
Classical and Historical Synthetic Approaches to Benzofuran-3-carboxylates
Traditional methods for synthesizing the benzofuran (B130515) framework, including the specific ethyl benzofuran-3-carboxylate, often relied on intramolecular cyclizations of appropriately substituted aromatic compounds, such as phenols and aryloxy carbonyl derivatives. researchgate.net Another classical approach involves the intermolecular cyclization of 2-halophenols with alkynes. researchgate.net
One of the older documented syntheses involved the reaction of salicylaldehydes with ethyl diazoacetate, which, while effective in producing various substituted ethyl benzofuran-3-carboxylates, presented its own set of challenges. researchgate.net Another historical method is the Perkin rearrangement, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of a condensing agent.
Contemporary Catalytic Strategies for the Synthesis of this compound
Modern organic synthesis has increasingly turned to transition metal catalysis to overcome the limitations of classical methods. These contemporary strategies offer milder reaction conditions, higher yields, greater functional group tolerance, and improved atom economy.
Transition Metal-Catalyzed Cyclization and Annulation Reactions
Catalytic systems based on transition metals like palladium and copper have become central to the efficient synthesis of benzofuran derivatives. researchgate.netacs.org These metals facilitate key bond-forming events, enabling the construction of the benzofuran ring system through various cyclization and annulation pathways.
Palladium-catalyzed transformations have been extensively developed for benzofuran synthesis. scribd.com One notable approach is the palladium-catalyzed intramolecular Heck coupling of 3-(2-bromophenoxy)acrylic acid ethyl ester, which yields this compound. orgsyn.org Another strategy involves the direct oxidative cyclization of (E)-3-phenoxyacrylates using a palladium catalyst, providing the product in good yield. orgsyn.org Palladium catalysts have also been employed in carbonylative annulation reactions of o-hydroxylarylacetylenes and in the intramolecular o-arylation of enolates to form the benzofuran ring. scribd.com More recently, a palladium-catalyzed dearomative [3+2] cycloaddition of benzofurans with 2-iodophenols has been described for producing benzofuro[3,2-b]benzofurans. arkat-usa.org
| Catalyst System | Starting Materials | Product | Yield | Reference |
| Pd(OAc)2 | 3-(2-bromophenoxy)acrylic acid ester | 3-Ethoxycarbonyl benzofuran | 61% | orgsyn.org |
| Palladium catalyst | (E)-3-phenoxyacrylates | 3-Ethoxycarbonyl benzofuran | 81% | orgsyn.org |
| PdI2-thiourea, CBr4 | o-hydroxylarylacetylenes | Methyl benzo[b]furan-3-carboxylates | Good | scribd.com |
| Pd(OAc)2, Ag2O, NaOAc | Benzofuran, 2-iodophenol | Benzofuro[3,2-b]benzofuran | 90% | arkat-usa.org |
Copper-catalyzed transformations offer a cost-effective and efficient alternative for synthesizing benzofurans. researchgate.netacs.org Copper catalysts are effective in promoting intramolecular C-O bond formation. researchgate.net A significant development is the one-pot tandem reaction involving o-iodophenols, acyl chlorides, and phosphorus ylides, catalyzed by copper. acs.orgacs.org This method allows for the rapid assembly of functionalized benzofurans by forming multiple bonds in a single sequence. acs.orgacs.org Copper-catalyzed cyclization of acrylates derived from methyl-2-bromophenylacetates has also been shown to produce 3-methoxycarbonyl benzofuran in high yield. orgsyn.org Furthermore, copper-mediated oxidative annulation of phenols with unactivated internal alkynes represents another innovative route to benzofuran derivatives. rsc.org
| Catalyst System | Starting Materials | Product | Yield | Reference |
| CuBr | o-iodophenol, acyl chloride, phosphorus ylide | Ethyl 2-Methylbenzofuran-3-carboxylate | 72% | acs.org |
| Copper catalyst | Methyl-2-(2-bromophenoxy)acrylate | 3-Methoxycarbonyl benzofuran | 88% | orgsyn.org |
| CuI, KOH, H2O, KI | 2-fluorophenylacetylene derivatives | Benzo[b]furan derivatives | Good | mdpi.com |
Rhodium(III)-Catalyzed C-H Activation/Annulation Processes
Rhodium(III)-catalyzed reactions have emerged as a powerful tool for benzofuran synthesis, primarily through C-H activation and annulation pathways. acs.org These methods allow for the direct functionalization of C-H bonds, which is a highly atom-economical approach. mdpi.com For instance, a Rh(III)-catalyzed reaction between salicylaldehyde (B1680747) and ethyl 2-diazo-3-oxopropanoate has been reported for the synthesis of this compound. orgsyn.org In a different approach, rhodium catalysis can control the chemoselectivity of reactions between salicylaldehydes and diazo compounds, leading to benzofurans through a tandem C-H activation/decarbonylation/annulation process. researchgate.net The use of vinyl esters as acetylene (B1199291) equivalents in rhodium-catalyzed C-H activation/annulation reactions has also been established as a versatile strategy. organic-chemistry.orgwhiterose.ac.uk
| Catalyst System | Starting Materials | Product | Yield | Reference |
| Rh(III) catalyst | Salicylaldehyde, ethyl 2-diazo-3-oxopropanoate | 3-Ethoxycarbonyl benzofuran | Not specified | orgsyn.org |
| [Rh(III)], AgNTf2 | Salicylaldehydes, diazo compounds | Benzofurans | Good | researchgate.net |
| Rhodium catalyst | Benzoyl hydroxamic acids, vinyl acetate | 3,4-unsubstituted isoquinolones | up to 87% | organic-chemistry.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for this compound. acs.orgroyalsocietypublishing.org Key aspects include maximizing atom economy, using catalysts instead of stoichiometric reagents, employing safer solvents, and designing energy-efficient processes. royalsocietypublishing.orgcore.ac.uk
Contemporary catalytic methods inherently align with several green chemistry principles. The use of catalysts, such as those based on palladium, copper, and rhodium, is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity, thereby minimizing waste. royalsocietypublishing.org One-pot reactions, like the copper-catalyzed synthesis from o-iodophenols, further enhance the greenness of the process by reducing the number of synthetic steps, solvent usage, and purification procedures. acs.orgacs.org The development of reactions in greener solvents, or even under solvent-free conditions, is another important area of research. core.ac.uk For example, the use of ionic liquids as recyclable reaction media has been explored in palladium-catalyzed benzofuran synthesis. rsc.org
Development of Novel and Efficient Synthetic Protocols
The quest for more efficient, practical, and environmentally benign methods for synthesizing this compound continues to drive innovation in organic chemistry. Researchers are exploring novel catalytic systems and reaction pathways to improve upon existing methods.
Recent advancements include the development of metal-free synthesis protocols. For example, a highly efficient, transition-metal-free pathway for 2-substituted methyl benzo[b]furan-3-carboxylates has been developed, offering excellent yields without the need for column chromatography for purification in most cases. researchgate.net Another novel approach involves the use of indium trichloride (B1173362) to promote the reaction between β-nitroacrylates and phenols under microwave irradiation, leading to good to very good yields of the target benzofuran-3-carboxylates. researchgate.netresearchgate.net The development of one-pot, multi-component reactions continues to be a major focus, as they offer significant advantages in terms of efficiency and sustainability. acs.orgacs.org
One-Pot Synthetic Methodologies
One-pot syntheses offer an efficient and atom-economical approach to this compound and its derivatives. These methods combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates.
A notable one-pot method involves the reaction of salicylaldehydes with ethyl diazoacetate. researchgate.netacs.org This reaction, catalyzed by a Brønsted acid like HBF4·OEt2, proceeds through the formation of a hemiacetal intermediate, which then undergoes acid-catalyzed dehydration and cyclization to yield the desired 3-ethoxycarbonyl benzofuran. orgsyn.org This method has been utilized in the synthesis of various biologically active compounds. orgsyn.org
Another one-pot approach involves the heteroannulation of benzoquinones. dtu.dk This method, catalyzed by acetic acid, allows for the synthesis of various benzofuran structures. dtu.dk For instance, the reaction of benzoquinone with hydroquinone (B1673460) in a mixture of toluene (B28343) and glacial acetic acid at reflux leads to the formation of a benzofuran-2(3H)-one derivative. dtu.dk
Transition-metal-free one-pot syntheses have also been developed. For example, a cesium carbonate-mediated reaction in DMSO has been shown to be an efficient system for the synthesis of ethyl 3-aminobenzofuran-2-carboxylate derivatives. mdpi.com
A different one-pot, three-step procedure has been described for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which involves a Williamson ether synthesis followed by hydrolysis and intramolecular cyclization. scielo.br
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
| Salicylaldehyde, Ethyl diazoacetate | HBF4·OEt2, H2SO4 | This compound | Excellent | orgsyn.org |
| Benzoquinone, Hydroquinone | Acetic acid | Benzofuran-2(3H)-one derivative | 70% | dtu.dk |
| Substituted salicylaldehydes, Ethyl 2-(bromomethyl)quinoline-3-carboxylate | K2CO3, Ethanolic KOH | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives | 55-75% | scielo.br |
Multi-component Reactions for Benzofuran-3-carboxylate Scaffolds
Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular diversity from simple starting materials in a single synthetic operation. rsc.orgresearchgate.net These reactions are characterized by high atom and pot economy, making them particularly attractive for the synthesis of complex molecular scaffolds. rsc.org
While direct multi-component syntheses of this compound are less common, MCRs have been effectively used to construct complex molecules incorporating the benzofuran scaffold. For instance, a copper-catalyzed MCR has been reported for the synthesis of poly-substituted 1,2,5,6-tetrahydropyridines, demonstrating the utility of MCRs in creating complex heterocyclic systems. rsc.org
In a notable example of an MCR involving a benzofuran derivative, Cui and coworkers developed a strategy to synthesize benzofuran-fused piperidines. rsc.org This reaction employs an electron-rich benzofuran, a primary amine, and formaldehyde (B43269) in a double Mannich reaction. rsc.org
Another application involves the Ugi-azide reaction to synthesize hybrids containing benzofuran, pyrazole (B372694), and tetrazole moieties, which have shown potential as anti-Alzheimer's agents. beilstein-journals.org
| Reactants | Reaction Type | Resulting Scaffold | Reference |
| Electron-rich benzofuran, Primary amine, Formaldehyde | Double Mannich reaction | Benzofuran-fused piperidines | rsc.org |
| Benzofuran-pyrazole aldehydes, Isocyanides, Amines, Azides | Ugi-azide reaction | Benzofuran-pyrazole-tetrazole hybrids | beilstein-journals.org |
Stereoselective Synthesis of this compound Derivatives
The stereoselective synthesis of derivatives of this compound is crucial for the development of compounds with specific biological activities. This often involves the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the molecule.
One approach to stereoselective synthesis involves the catalytic hydrogenation of benzofuran derivatives. Chiral rhodium or ruthenium complexes can be employed as catalysts to achieve high enantioselectivity.
The Diels-Alder reaction has also been used for the stereoselective construction of complex heterocyclic systems derived from ethyl benzofuran-3-carboxylates. The reaction of ethyl 1-benzofuran-3-carboxylates with Danishefsky's diene has been shown to be regioselective, providing an effective route to hexahydrodibenzo[b,d]furan-7-ones and tetrahydrodibenzo[b,d]furan-7-ones. researchgate.net
Furthermore, the stereoselective total synthesis of natural products like (+)-galanthamine has utilized a dibenzofuran (B1670420) skeleton constructed through methods that can be related to benzofuran chemistry, highlighting the importance of stereocontrol in the synthesis of complex molecules. researchgate.net Research into the synthesis of aromatase inhibitors has also led to the preparation of stereoselective benzofuran derivatives, with studies indicating that the stereochemistry at certain positions can significantly impact biological potency. nih.gov For example, in a series of methyl- and ethyl-substituted benzofuran derivatives, the (+) isomer showed increased potency compared to the racemic mixture. nih.gov
| Methodology | Key Reagents/Catalysts | Outcome | Reference |
| Catalytic Hydrogenation | Chiral Rhodium or Ruthenium complexes | Stereoselective reduction of benzofuran ring | |
| Diels-Alder Reaction | Danishefsky's diene | Regioselective construction of fused ring systems | researchgate.net |
| Asymmetric Synthesis | Chiral auxiliaries/catalysts | Enantiomerically enriched benzofuran derivatives | nih.gov |
Unable to Generate Article Due to Lack of Specific Spectroscopic Data
Despite a comprehensive search of scientific databases and scholarly articles, the specific, detailed experimental data required to generate the requested article on the "Advanced Spectroscopic and Analytical Characterization of this compound" could not be located.
The user's instructions mandated a thorough and scientifically accurate article structured around a precise outline, including data tables for NMR, Mass Spectrometry, and IR spectroscopy. This requires access to primary research findings that report the ¹H and ¹³C NMR chemical shifts and coupling constants, mass spectrometry fragmentation patterns (m/z values), and specific infrared absorption frequencies for this compound.
While general information regarding the compound's molecular formula (C₁₁H₁₀O₃) and molecular weight (190.20 g/mol ) is readily available sigmaaldrich.com, the specific experimental spectroscopic data needed to populate the required tables and provide a detailed analysis as outlined in sections 3.1, 3.2, and 3.3 is not present in the available literature or public spectral databases. Searches for synthesis and characterization studies of this compound yielded information on related derivatives, but not the parent compound itself in the required detail.
Without access to this foundational experimental data, the generation of a scientifically accurate and authoritative article that adheres to the user's strict outline and inclusion criteria is not possible. Proceeding with generalized data or data from analogous compounds would violate the principles of scientific accuracy and fail to meet the specific requirements of the request.
Advanced Spectroscopic and Analytical Characterization of Ethyl Benzofuran 3 Carboxylate
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by Ethyl benzofuran-3-carboxylate corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The key chromophore in this molecule is the benzofuran (B130515) ring system, which is an extended conjugated π-system.
The electronic spectrum of benzofuran derivatives is primarily characterized by π → π* transitions, which are typically of high intensity. vensel.org The fused benzene (B151609) and furan (B31954) rings create a delocalized system of electrons, and the energy required to promote these π-electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) falls within the UV region.
While specific spectral data for this compound is not widely published, the electronic transitions are expected to be very similar to those of the parent 2,3-benzofuran. Studies on 2,3-benzofuran show a main absorption band with a maximum (λmax) around 290 nm. researchgate.net The presence of the ethyl carboxylate group at the 3-position is auxochromic and may cause a small shift (bathochromic or hypsochromic) in the absorption maximum and a change in the molar absorptivity (ε). The expected electronic transitions are detailed in the table below.
| Wavelength Region (nm) | Transition Type | Involved Orbitals | Chromophore |
| ~280-300 | π → π | π (HOMO) → π (LUMO) | Benzofuran Ring System |
| Shorter Wavelengths (<250 nm) | π → π | Deeper π orbitals → π orbitals | Benzofuran Ring System |
Data are representative of the benzofuran chromophore and are based on analogous compounds. researchgate.net
Chromatographic Techniques for Purification and Mixture Analysis
Chromatography is indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.
HPLC is a robust technique for the analysis of non-volatile or thermally sensitive compounds. For an aromatic ester like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. In this mode, a non-polar stationary phase is used with a polar mobile phase.
A typical RP-HPLC setup would involve a C18 (octadecylsilyl) column, which provides a hydrophobic surface for interaction. The mobile phase would likely consist of a mixture of acetonitrile or methanol and water. derpharmachemica.com The separation is based on the compound's partitioning between the stationary and mobile phases; more polar impurities would elute earlier, while the target compound is retained longer. Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as its λmax near 290 nm. researchgate.netderpharmachemica.com
| Parameter | Typical Condition | Purpose |
| Stationary Phase (Column) | C18, 5 µm particle size, 4.6 x 250 mm | Provides a non-polar surface for separation based on hydrophobicity. |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | Elutes the compound from the column. The ratio determines the retention time. |
| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and influences peak shape. |
| Detection | UV Absorbance at ~290 nm | Quantifies the compound based on its absorption of UV light. |
| Retention Time (t_R) | Dependent on exact conditions | Time taken for the analyte to pass through the column, used for identification. |
The conditions provided are illustrative for benzofuran-type compounds. derpharmachemica.com
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. This compound, with a molecular weight of 190.20 g/mol , is sufficiently volatile for GC analysis without the need for derivatization. sigmaaldrich.comnih.gov The sample is vaporized in a heated injector and separated as it travels through a capillary column, carried by an inert gas (e.g., helium or nitrogen).
The column's stationary phase is typically a non-polar or mid-polar polysiloxane polymer, such as a 5% phenyl polysiloxane (DB-5 or HP-5 type). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. Detection is commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural identification (GC-MS).
| Parameter | Typical Condition | Purpose |
| Stationary Phase (Column) | DB-5 (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | Separates compounds based on boiling point and polarity. |
| Carrier Gas | Helium | Transports the vaporized sample through the column. |
| Injector Temperature | ~250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Temperature ramp (e.g., 100 °C to 280 °C at 10 °C/min) | Allows for the separation of compounds with different volatilities. |
| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) | Provides identification (MS) and quantification (FID/MS) of the analyte. |
These parameters represent a standard method for the analysis of moderately volatile aromatic compounds.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample. This analysis provides experimental validation of the compound's empirical and molecular formula. The molecular formula for this compound is C₁₁H₁₀O₃. sigmaaldrich.comamerigoscientific.com
The theoretical elemental composition is calculated from the molecular formula and the atomic masses of the elements. For a sample to be considered pure, the experimentally determined ("found") values must be in close agreement with the calculated values, typically within a ±0.4% tolerance. nih.gov
| Element | Symbol | Atomic Mass (amu) | Atoms in Formula | Total Mass (amu) | Calculated % Composition | Acceptable Found % (±0.4%) |
| Carbon | C | 12.011 | 11 | 132.121 | 69.46% | 69.06% - 69.86% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.30% | 4.90% - 5.70% |
| Oxygen | O | 15.999 | 3 | 47.997 | 25.24% | 24.84% - 25.64% |
| Total | C₁₁H₁₀O₃ | - | - | 190.198 | 100.00% | - |
Calculated based on a molecular weight of 190.20 g/mol . sigmaaldrich.comwebqc.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. However, this technique requires a single, well-ordered crystal. This compound is documented as a liquid at room temperature (25 °C), which precludes its analysis by standard single-crystal X-ray crystallography. sigmaaldrich.com
While direct structural data for the title compound is unavailable due to its physical state, X-ray crystallography has been extensively used to characterize numerous solid derivatives of benzofuran. vensel.orgresearchgate.net This analysis provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the planarity of the benzofuran ring and the conformation of substituents. For illustrative purposes, the table below contains representative crystallographic data for a related solid benzofuran derivative, 3-(Propan-2-ylidene)benzofuran-2(3H)-one (C₁₁H₁₀O₂). vensel.org
| Parameter | Value for a Related Benzofuran Derivative |
| Empirical Formula | C₁₁H₁₀O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.1869 Å, b = 18.0636 Å, c = 13.1656 Å |
| Cell Volume (V) | 1697.28 ų |
| Molecules per Unit Cell (Z) | 8 |
Data presented is for 3-(Propan-2-ylidene)benzofuran-2(3H)-one and serves only to illustrate the type of data obtained from X-ray crystallography. vensel.org
Computational and Theoretical Investigations of Ethyl Benzofuran 3 Carboxylate
Quantum Chemical Calculations for Electronic and Geometric Structure Analysis
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These in silico methods are used to determine the most stable three-dimensional arrangement of atoms (geometry) and the distribution of electrons, which together govern the molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy conformation of the compound. For the benzofuran (B130515) scaffold, DFT studies, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been performed to determine structural parameters. researchgate.net
In studies of related molecules like 1-benzofuran-3-carboxylic acid, the optimized geometry reveals a planar benzofuran ring system. researchgate.netiucr.org The bond lengths and angles are calculated to provide a precise 3D model of the molecule. For instance, the C=O bonds within the carboxylate group and the C-O-C bond in the furan (B31954) ring are critical parameters that influence the molecule's electronic properties. orientjchem.org The charge distribution across the molecule, often analyzed through Mulliken atomic charges, can also be determined, highlighting the electronegative character of the oxygen atoms and identifying charge-dense regions. materialsciencejournal.org
Table 1: Selected Calculated Geometric Parameters for Benzofuran Carboxylic Acid Derivatives Note: Data is based on studies of closely related benzofuran carboxylic acids as a proxy for Ethyl benzofuran-3-carboxylate.
| Parameter | Description | Typical Calculated Value (Å or °) | Reference |
|---|---|---|---|
| C=O Bond Length | Length of the carbonyl double bond in the carboxyl group. | ~1.21 - 1.23 | orientjchem.org |
| C-O (Ester) Bond Length | Length of the single bond between the carbonyl carbon and the ester oxygen. | ~1.35 - 1.36 | orientjchem.org |
| Benzofuran Ring System | Overall geometry of the fused ring system. | Planar | iucr.org |
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. schrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). schrodinger.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jetir.org For benzofuran derivatives, DFT calculations are used to compute the energies of these orbitals. Studies on related benzofuran carboxylic acids have shown that the HOMO is typically distributed over the benzofuran ring system, while the LUMO is often localized on the carboxylic acid or ester group. researchgate.netjetir.org The calculated energy gap provides insight into the compound's polarizability and potential for charge transfer interactions. jetir.org
Table 2: Calculated Frontier Orbital Energies for a Related Benzofuran Carboxylic Acid Note: Values are for 1-benzofuran-2-carboxylic acid as an illustrative example.
| Parameter | Energy (eV) | Reference |
|---|---|---|
| E-HOMO | -6.367 | researchgate.net |
| E-LUMO | -1.632 | researchgate.net |
| Energy Gap (ΔE) | 4.735 | researchgate.net |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). materialsciencejournal.orgjetir.org
In an MEP map, different colors correspond to different values of electrostatic potential. materialsciencejournal.org Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. For a molecule like this compound, MEP analysis would show negative potential around the oxygen atoms of the carboxylate group and the furan ring, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. iucr.orgmaterialsciencejournal.org The aromatic benzene (B151609) ring would show a mix of neutral (green) and slightly negative (yellow/orange) potential. Such maps are invaluable for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. jetir.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net These simulations are instrumental in drug discovery for screening virtual libraries of compounds against biological targets, predicting their binding affinity, and understanding their mechanism of action at a molecular level. semanticscholar.org
Molecular docking simulations calculate a score, often expressed as binding energy (kcal/mol) or an inhibition constant (Ki), which estimates the binding affinity between the ligand and the target protein. nih.gov A lower binding energy indicates a more stable and favorable interaction.
Docking studies on various benzofuran derivatives have revealed their ability to fit into the active sites of numerous enzymes and receptors. researchgate.netnih.gov The binding mode describes the specific intermolecular interactions that stabilize the ligand-receptor complex, such as:
Hydrogen Bonds: Formed between hydrogen bond donors (like -NH or -OH groups) and acceptors (like carbonyl oxygens).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.
π-π Stacking: An interaction between aromatic rings, which is relevant for the benzofuran scaffold. researchgate.net
For example, docking studies of benzofuran derivatives against the Mycobacterium tuberculosis protein NarL showed that the carboxylate group often engages in hydrophobic interactions, while other substituted groups can form hydrogen bonds, stabilizing the complex. nih.gov
By docking a compound against a panel of known biological targets, researchers can hypothesize its potential therapeutic applications. The benzofuran scaffold is present in many biologically active compounds, and derivatives of this compound have been computationally evaluated against a wide range of targets. researchgate.net
Table 3: Potential Biological Targets for Benzofuran Derivatives Identified via Molecular Docking Note: These studies were performed on various derivatives of the benzofuran scaffold.
| Potential Target Class | Specific Target Example | Associated Disease | Reference |
|---|---|---|---|
| Antitubercular | NarL, Pks13 | Tuberculosis | nih.govresearchgate.net |
| Anticancer | PI3K, VEGFR-2, CDK2 | Cancer | researchgate.netresearchgate.net |
| Antiviral | SARS-CoV-2 Main Protease & Spike Glycoprotein | COVID-19 | semanticscholar.org |
| Neurodegenerative | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | nih.gov |
These in silico studies suggest that the benzofuran-3-carboxylate framework is a versatile scaffold that can be modified to target a diverse array of proteins involved in significant human diseases, guiding further experimental validation and drug development efforts. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For this compound and its derivatives, MD simulations provide crucial insights into their conformational flexibility and stability, which are key determinants of their interaction with biological targets.
Detailed research on benzofuran derivatives demonstrates the utility of MD simulations. For instance, in silico studies on compounds like ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate have used MD simulations to assess their stability within the active sites of proteins, such as the nitrate/nitrite response transcriptional regulatory protein (NarL) in Mycobacterium tuberculosis. nih.gov These simulations, often run for nanoseconds, track the trajectory of the molecule and can confirm whether a specific conformation (or pose) is stable, which is essential for potential drug candidates. nih.gov It was observed that certain benzofuran derivatives could be stabilized at the active site for over 10 nanoseconds of simulation. nih.gov
Conformational analysis, often a precursor to or part of MD studies, helps identify the most stable, low-energy shapes of a molecule. Methods like Density Functional Theory (DFT) are used to calculate the energies of different conformers. physchemres.orgresearchgate.net For example, DFT calculations on 2-phenylbenzofuran (B156813) have been used to determine the most stable conformer by analyzing properties such as the dihedral angle between the benzofuran and phenyl rings. physchemres.org While large, flexible macrocycles like calix nih.govbenzofurans exhibit complex conformational behavior with multiple stable forms (e.g., cone and saddle), smaller molecules like this compound have fewer degrees of freedom, primarily related to the orientation of the ethyl carboxylate group relative to the benzofuran ring. researchgate.net
MD simulations can also resolve discrepancies between experimental data (e.g., from NMR spectroscopy) and static computational models by accounting for solvent effects and the dynamic nature of the molecule in solution.
Table 1: Example of Conformational Energy Analysis for a Benzofuran Derivative This table is illustrative, based on typical data from computational studies of similar molecules.
| Conformer | Dihedral Angle (Ring-C-O-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 0° (syn-periplanar) | 1.5 | 10 |
| 2 | 180° (anti-periplanar) | 0.0 | 90 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzofuran derivatives, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more potent analogues.
Numerous QSAR studies have been successfully performed on series of benzofuran derivatives for various biological targets. physchemres.orgnih.govtandfonline.comderpharmachemica.com These studies involve calculating a wide range of molecular descriptors—physicochemical, electronic, topological, and structural—and correlating them with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC₅₀). tandfonline.commdpi.com
For example, a QSAR analysis was conducted on benzofuran derivatives as farnesyltransferase (FTase) inhibitors. tandfonline.com The resulting models, developed using methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS), were statistically significant and showed good predictive power. tandfonline.com The study revealed that van der Waals surface area descriptors, partition coefficients, and partial charges were major contributors to the inhibitory activity. tandfonline.com Another QSAR study on benzofuran biphenyl (B1667301) derivatives as inhibitors of protein tyrosine phosphatase-1B (PTPase-1B) also generated a statistically significant model (r² = 0.86), providing a mathematical tool for designing more active compounds. nih.gov
The statistical quality of QSAR models is typically assessed using parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q² or R²cv), and predictive correlation coefficient (pred_r²). physchemres.orgderpharmachemica.com A robust and predictive QSAR model allows researchers to estimate the biological activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Table 2: Representative QSAR Model for Benzofuran Derivatives as Histamine H3 Antagonists Based on data from a published QSAR study. derpharmachemica.com
| Statistical Parameter | Value | Description |
| r² (Correlation Coefficient) | 0.8662 | Percentage of variance in biological activity explained by the model. |
| q² (Cross-validated r²) | 0.6029 | A measure of the internal predictive ability of the model. |
| pred_r² (External r²) | 0.3940 | A measure of the model's ability to predict the activity of an external test set. |
| Key Descriptor | Contribution | Interpretation |
| T_3_N_5 | 33% (Positive) | Higher values (related to the count of nitrogen atoms separated by 3 bonds) lead to better activity. |
| T_C_C_7 | 27% (Negative) | A decrease in the count of carbon atoms separated by 7 bonds improves activity. |
Computational Insights into Reaction Mechanisms and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for understanding the mechanisms of chemical reactions and predicting their outcomes, such as regioselectivity and stereoselectivity. For the synthesis of this compound and other substituted benzofurans, these insights are invaluable for optimizing reaction conditions and yields.
The synthesis of benzofurans often allows for the formation of different isomers (e.g., 2-substituted vs. 3-substituted). Computational studies have been pivotal in explaining the origin of this selectivity. A combined experimental and computational study on the catalytic regioselective synthesis of benzofurans found that electrostatic compatibility during the migratory insertion step and the specific positioning of functional groups are critical in determining whether the 2- or 3-substituted product is formed. acs.org This offers a predictive tool for controlling the reaction's outcome. acs.org
DFT calculations are also employed to map out the entire reaction pathway, identifying transition states and intermediates. For example, in the synthesis of structurally complex benzofuran-fused azocines, computational analysis was used to investigate the reaction mechanism and understand how chiral and Lewis base catalysts control skeletal and stereochemical selectivity. rsc.org Such studies can reveal that subtle forces, like London dispersion interactions (e.g., π–π stacking), can be decisive in overcoming steric hindrance to achieve the observed selectivity. rsc.org
Furthermore, computational methods can explain unexpected results in reactions like catalytic hydrogenation. A study on the selective reduction of 2,3-disubstituted benzofurans used theoretical calculations to explore the susceptibility of different parts of the molecule to reduction, explaining why certain products were formed unexpectedly. mdpi.com By calculating global and local reactivity indices based on DFT, researchers can predict which sites in a molecule are most likely to react. mdpi.com
Table 3: Example of Calculated Activation Energies for Competing Reaction Pathways in Benzofuran Synthesis This table is illustrative, based on typical data from computational studies of regioselective reactions. acs.org
| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Resulting Product |
| Pathway A | TS-A | 18.5 | 2-substituted benzofuran |
| Pathway B | TS-B | 16.2 | 3-substituted benzofuran |
Lower activation energy indicates a more favorable reaction pathway, explaining the selectivity for the 3-substituted product in this hypothetical example.
Biological and Pharmacological Research of Benzofuran 3 Carboxylate Derivatives
Antimicrobial Activity Studies
Derivatives of benzofuran-3-carboxylate have been a focal point of antimicrobial research, demonstrating a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. nih.govresearchgate.net The versatility of the benzofuran (B130515) ring allows for structural modifications that can significantly enhance its potency and selectivity against microbial targets. mdpi.comnih.gov
Benzofuran-3-carboxylate derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. The introduction of specific substituents onto the benzofuran core has been a key strategy in enhancing their antibacterial properties.
Halogenated derivatives, for instance, have demonstrated significant activity. Studies on derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid revealed that compounds containing halogens were active against a range of Gram-positive cocci. mdpi.com Specifically, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-4-chloro-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate showed activity against strains like Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. mdpi.com Similarly, O-alkylamino derivatives of 2- and 3-benzofurancarboxylates have been synthesized and tested, with some compounds showing moderate to significant inhibition of Gram-positive bacteria growth. nih.gov For example, methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride was identified as a particularly potent compound against these strains. nih.gov
Research has also explored the activity against Gram-negative bacteria. While some derivatives show higher activity against Gram-positive strains, certain structural modifications have yielded compounds with broader-spectrum efficacy. nih.govnih.gov For example, some synthesized benzofuran derivatives displayed inhibitory activity against Escherichia coli and Pseudomonas aeruginosa. ijpbs.com A study on benzofuran derivatives linked to quinazoline (B50416) heterocycles also reported antibacterial activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. rsc.org The balance between hydrophilic and hydrophobic properties in these molecules appears to be an important factor for their biological activity. nih.gov
| Derivative Type | Bacterial Strains Tested | Observed Activity/Findings | Reference |
|---|---|---|---|
| Halogenated 3-benzofurancarboxylic acid derivatives | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, Micrococcus luteus (Gram-positive) | Compounds with two halogen substitutions on the acetyl group were active, with MIC values ranging from 50 to 200 μg/mL. | mdpi.com |
| Ethyl 5,7-dimethoxy benzofuran-3-carboxylate derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive); Pseudomonas aeruginosa, Escherichia coli (Gram-negative) | All synthesized compounds showed significant to moderate activity compared to the standard drug Ciprofloxacin. | ijpbs.com |
| O-alkylamino benzofurancarboxylates | Gram-positive and Gram-negative bacteria | Methyl 5-bromo-7-[2-(N,N-diethylamino)ethoxy]-6-methoxy-2-benzofurancarboxylate hydrochloride was the most potent, especially against Gram-positive strains (MIC 3–12 × 10−3 μmol/cm3). | nih.gov |
| Benzofuran derivatives linked to quinazolines | Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi (Gram-negative) | Showed antimicrobial activity against all tested strains. | rsc.org |
The investigation into benzofuran-3-carboxylate derivatives has also yielded promising antifungal agents. nih.gov The structural framework of these compounds has proven to be a viable scaffold for developing molecules that can combat various fungal pathogens. researchgate.net
Halogenation of the benzofuran ring system has been shown to be a successful strategy for enhancing antifungal properties. mdpi.comresearchgate.net For example, methyl esters of 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid exhibited antifungal activity against Candida albicans and Candida parapsilosis, with MIC values of 100 μg/mL. mdpi.comresearchgate.net Fused benzofuran derivatives containing coumarin (B35378) and pyridine (B92270) rings have also been evaluated, showing activity against Aspergillus fumigatus and Penicillium wortmanni. nih.gov
Furthermore, a series of novel thiazolo[3,2-a]benzimidazole derivatives incorporating a benzofuran nucleus were synthesized and screened for their antifungal activity. nih.gov Some of these newly synthesized compounds demonstrated significant efficacy. In other studies, certain 2-substituted benzofuran derivatives, such as 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derived thiazolidinones, showed mild antifungal activity. koreascience.kr
| Derivative Type | Fungal Pathogens Tested | Observed Activity/Findings | Reference |
|---|---|---|---|
| Halogenated methyl 3-benzofurancarboxylates | Candida albicans, Candida parapsilosis | Derivatives containing a halogen in the aromatic ring showed antifungal activity with an MIC of 100 μg/mL. | mdpi.comresearchgate.net |
| Fused benzofurans with coumarin and pyridine rings | Aspergillus fumigatus, Penicillium wortmanni | Showed MIC values of 25 μg/mL and 100 μg/mL, respectively. | nih.gov |
| Benzofuran derivatives with thiazolo[3,2-a]benzimidazole nucleus | Not specified in abstract | Newly synthesized compounds were screened and showed antifungal activity. | nih.gov |
| 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and derived thiazolidin-4-ones | Not specified in abstract | Compounds 2a, 2d, and 5c showed mild antifungal activity. | koreascience.kr |
The antiviral potential of benzofuran derivatives is an area of active research, with studies demonstrating inhibitory effects against significant human pathogens like the Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). rsc.orgnih.gov
In the realm of anti-HIV research, several benzofuran-based compounds have been identified as potent inhibitors. A study focused on 3-benzoylbenzofurans and their pyrazole (B372694) derivatives found that they act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Specifically, compounds 3g and 4b (3-benzoyl benzofurans) were identified as potent inhibitors. nih.gov Another study synthesized a novel series of 2-substituted benzofuran derivatives, including thiazolidinones and pyridinones, and evaluated their anti-HIV-1 activity. koreascience.kr Compound 9a from this series was confirmed to have moderate anti-HIV activity. koreascience.kr The benzofuran scaffold is present in various compounds that have been investigated for their ability to inhibit different stages of the HIV life cycle. researchgate.netnih.gov
Benzofuran derivatives have also emerged as promising candidates for the treatment of HCV. rsc.orggoogleapis.com Research has shown that novel macrocyclic benzofuran compounds can effectively inhibit HCV replication in vitro. rsc.org In silico molecular docking studies have also been employed to investigate the potential of benzofuran derivatives against HCV targets. One such study revealed that benzofuran-1,2,4-triazole scaffolds exhibited excellent binding affinity scores against the HCV NS5B enzyme, which is crucial for viral replication. researchgate.net These findings highlight the role of the benzofuran-3-carboxylate framework as a key intermediate in the synthesis of novel anti-HCV agents.
Anticancer and Antitumor Research
The development of novel anticancer agents is a critical area of medicinal chemistry, and benzofuran-3-carboxylate derivatives have demonstrated significant potential in this field. rsc.orgmdpi.com Research has focused on their ability to induce cell death in various cancer cell lines and to modulate key cellular processes involved in tumor growth. nih.govacs.org
A wide range of benzofuran-3-carboxylate derivatives have been synthesized and evaluated for their cytotoxic effects against numerous human cancer cell lines. These studies have consistently shown that specific substitutions on the benzofuran ring can lead to potent antiproliferative activity. mdpi.commdpi.com
Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown significant cytotoxicity. mdpi.comresearchgate.net For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7) was most active against the A549 lung cancer cell line, while methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8) showed strong activity against both A549 and HepG2 (liver cancer) cells. mdpi.comresearchgate.net Another study reported that ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate possessed good cytotoxic activity against the HCT 116 colon cancer cell line with an IC50 value of 8.5 μg/mL. researchgate.net
Other modifications have also yielded potent compounds. A novel benzofuran lignan (B3055560) derivative, designated "Benfur," demonstrated significant cytotoxicity, decreasing cell viability by 60–80% in Jurkat (T-cell leukemia) and MCF-7 (breast cancer) cells. nih.gov Benzofuran-based carboxylic acids have been investigated as antiproliferative agents against breast cancer cell lines MCF-7 and MDA-MB-231, with some derivatives showing effective inhibitory actions. acs.org Additionally, 3-methyl and 3-(morpholinomethyl)benzofuran derivatives have exhibited marked antiproliferative activity against non-small cell lung cancer cell lines A549 and NCI-H23. tandfonline.com
| Derivative | Cancer Cell Line(s) | IC50 / Activity | Reference |
|---|---|---|---|
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | HCT 116 (Colon) | IC50 = 8.5 μg/mL | researchgate.net |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver) | Promising activity against A549. | mdpi.comresearchgate.net |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung), HepG2 (Liver) | Significant activity against both A549 and HepG2. | mdpi.comresearchgate.net |
| "Benfur" (a benzofuran lignan derivative) | Jurkat (Leukemia), MCF-7 (Breast) | IC50 ≈ 80 nM for Jurkat cells. | nih.gov |
| Benzofuran-based carboxylic acid (compound 9e) | MDA-MB-231 (Breast) | IC50 = 2.52 μM | acs.org |
| 3-Methyl/3-(morpholinomethyl)benzofuran derivatives | A549 (Lung), NCI-H23 (Lung) | Exhibited marked antiproliferative activity with low IC50 values. | tandfonline.com |
| Benzofuran-based oxadiazole conjugate (compound 14c) | HCT116 (Colon) | IC50 = 3.27 μM | rsc.org |
To understand the mechanisms behind their cytotoxic effects, researchers have investigated how benzofuran-3-carboxylate derivatives affect fundamental cellular processes like apoptosis (programmed cell death) and the cell cycle. Many of these compounds have been found to exert their anticancer effects by inducing apoptosis and causing cell cycle arrest in cancer cells. mdpi.comnih.govacs.org
The benzofuran lignan derivative "Benfur" was found to induce apoptosis in p53-positive cells and cause cell cycle arrest at the G2/M checkpoint. nih.gov This suggests a p53-dependent mechanism for its anticancer activity. nih.gov Similarly, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were shown to induce apoptosis in a caspase-dependent manner. mdpi.com Flow cytometry analysis revealed that these compounds caused cell cycle arrest. researchgate.net For instance, one derivative induced G2/M phase arrest in HepG2 cells, while another caused arrest at both the S and G2/M phases in A549 cells. researchgate.net
Further studies on a promising benzofuran-based carboxylic acid derivative (compound 9e) showed that it significantly arrested MDA-MB-231 breast cancer cells at the G2-M phase and markedly increased the percentage of cells in both early and late apoptosis. acs.org The induction of apoptosis by benzofuran derivatives has also been observed in other cancer types. For example, certain 3-methyl and 3-(morpholinomethyl)benzofuran derivatives were proven to significantly induce apoptosis in non-small cell lung cancer lines. tandfonline.com The ability of these compounds to interfere with cell cycle progression and trigger programmed cell death is a key indicator of their therapeutic potential. mdpi.comrsc.org
| Derivative | Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|---|
| "Benfur" (a benzofuran lignan derivative) | Jurkat (Leukemia) | Induces G2/M cell cycle arrest and apoptosis via a p53-dependent pathway. | nih.gov |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | Induces G2/M phase arrest. | researchgate.net |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | Causes cell cycle arrest at the S and G2/M phases; induces caspase-dependent apoptosis. | mdpi.comresearchgate.net |
| Benzofuran-based carboxylic acid (compound 9e) | MDA-MB-231 (Breast) | Arrests cell cycle at G2-M phase; significantly increases early and late apoptosis. | acs.org |
| 3-Methyl/3-(morpholinomethyl)benzofuran derivatives | A549 (Lung), NCI-H23 (Lung) | Induce significant apoptosis. | tandfonline.com |
| Benzofuran derivative (compound 7) | Huh7 (Liver) | Induced G1 arrest and significant apoptosis. | rsc.org |
Molecular Mechanisms of Action and Target Identification
The pharmacological effects of benzofuran-3-carboxylate derivatives are underpinned by their interaction with specific molecular targets. Key mechanisms identified include the inhibition of enzymes crucial for cell proliferation and survival, such as tubulin and DNA gyrase.
Tubulin Inhibition: Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, a process essential for cell division. Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been shown to inhibit tubulin polymerization in a manner comparable to the established anticancer drug vinblastine. mdpi.com However, other studies on similar derivatives, specifically methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8), found they had a minimal effect on tubulin polymerization, suggesting that their anticancer effects may arise from other mechanisms. researchgate.netscilit.com A review of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives highlighted their role as a novel class of tubulin polymerization inhibitors. mdpi.com For instance, certain analogs demonstrated significant inhibition, with one compound inhibiting tubulin polymerization by 65.4%, comparable to the 70.5% inhibition by the reference drug Combretastatin A-4 (CA-4). mdpi.com
DNA Gyrase B Inhibition: DNA gyrase is a type II topoisomerase that is a well-validated target for developing new antibacterial agents. nih.gov Benzofuran derivatives have shown significant inhibitory activity against this enzyme. Specifically, benzofuran–pyrazole hybrid molecules have been synthesized and evaluated for their antimicrobial properties. nih.govresearchgate.net One such compound demonstrated notable inhibition of E. coli DNA gyrase B with an IC₅₀ value of 9.80 µM, which is comparable to the antibiotic ciprofloxacin. nih.govresearchgate.net Other research has focused on designing substituted benzofurans as inhibitors of Mycobacterium tuberculosis (MTB) DNA gyrase B, with one lead compound showing an IC₅₀ of 3.2 ± 0.15 μM against Mycobacterium smegmatis DNA gyraseB. nih.gov
Table 1: Inhibition of Molecular Targets by Benzofuran Derivatives
| Derivative Class | Target | Specific Compound Example | Result | Reference |
|---|---|---|---|---|
| Benzofuran–pyrazole hybrids | E. coli DNA Gyrase B | Compound 9 | IC₅₀: 9.80 µM | nih.govresearchgate.net |
| Substituted Benzofurans | Mycobacterium smegmatis DNA gyrase B | Compound 1 | IC₅₀: 3.2 ± 0.15 μM | nih.gov |
| 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans | Tubulin Polymerization | Compound 25 | 65.4% inhibition | mdpi.com |
Anti-inflammatory and Analgesic Properties
Benzofuran derivatives are recognized for their significant anti-inflammatory and analgesic activities. nih.govderpharmachemica.com Numerous studies have highlighted their potential in modulating inflammatory pathways. Hybrid compounds combining benzofuran and pyrazole moieties have demonstrated substantial anti-inflammatory effects in vitro, evaluated using the human red blood cell (HRBC) membrane stabilization assay. nih.govresearchgate.net A majority of the tested compounds in one study exhibited membrane stabilization percentages ranging from 86.70% to 99.25%, indicating potent anti-inflammatory action. nih.govresearchgate.net Natural benzofurans, such as Moracin D isolated from Morus alba, have also been reported to possess anti-inflammatory properties. mdpi.com The broad anti-inflammatory profile of benzofurans makes them a promising scaffold for developing new treatments for inflammatory conditions. mdpi.comresearchgate.net
Antioxidant Activities
The antioxidant potential of benzofuran derivatives has been extensively documented. nih.govnih.govrsc.org These compounds can mitigate oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. biomolther.orgnih.gov The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov
Studies have demonstrated this capacity across various derivatives:
A series of substituted benzofuran derivatives showed very good antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with some compounds being highly active at concentrations of 50-200 μg/ml. nih.gov
Certain 1,3-benzofuran derivatives have been identified with EC₅₀ values for antioxidant activity ranging from 8.27 mM to 10.59 mM. nih.govrsc.org
Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for their antioxidant properties. One compound, in particular, exhibited appreciable activity, with 62% inhibition of lipid peroxidation (LPO) and a 23.5% inhibition of DPPH radical formation at a concentration of 100 μM. rsc.orgbiomolther.orgnih.gov
Table 2: Antioxidant Activity of Selected Benzofuran Derivatives
| Derivative Class | Assay | Result | Concentration | Reference |
|---|---|---|---|---|
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | Lipid Peroxidation (LPO) Inhibition | 62% | 100 μM | rsc.orgbiomolther.orgnih.gov |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | DPPH Radical Scavenging | 23.5% | 100 μM | rsc.orgbiomolther.orgnih.gov |
| 1,3-Benzofuran derivatives | Antioxidant Activity | EC₅₀: 8.27 - 10.59 mM | Not Specified | nih.govrsc.org |
Central Nervous System (CNS) Activities
Benzofuran derivatives have shown promise in the treatment of various central nervous system disorders, acting as antidepressants and anticonvulsants. researchgate.netresearchgate.net
Antidepressant Activity: Certain benzofuran structures serve as the core for antidepressant drugs. researchgate.net For example, methyl 5-chloro-1-benzofuran-2-carboxylate (B15531687) is known to have high affinity for adrenergic receptors and possesses antidepressive activity. scispace.com More recently, derivatives of paeoveitol D, which can be synthesized from ethyl 5-methoxy-benzofuran-3-carboxylate, have been explored as potential melatonin (B1676174) receptor agonists for the treatment of depression. nih.gov
Anticonvulsant Activity: The anticonvulsant properties of benzofurans are well-established. nih.govresearchgate.net A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and evaluated for their anticonvulsant effects in the maximal electroshock (MES) induced seizure model. srce.hr Several of these compounds showed significant activity at a dose of 30 mg/kg, indicating their ability to prevent seizure spread. srce.hr The most potent compounds demonstrated efficacy comparable to the standard antiepileptic drug phenytoin. nih.govsrce.hr
Table 3: Anticonvulsant Activity of Benzofuran-Acetamide Derivatives
| Compound | ED₅₀ (mmol/kg) | Relative Potency (vs. Phenytoin) | Reference |
|---|---|---|---|
| 5c : N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide | 0.076 | 0.72 | srce.hr |
| 5i : N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide | 0.073 | 0.74 | srce.hr |
| 5f : N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-(furan-2-carbonyl)-piperazin-1-yl)-acetamide | 0.340 | 0.16 | srce.hr |
Information regarding the antipsychotic activities of ethyl benzofuran-3-carboxylate derivatives is limited in the reviewed literature.
Other Pharmacological Profiles
The therapeutic potential of benzofuran derivatives extends beyond the previously mentioned activities to include antiarrhythmic, antihyperglycemic, and uricosuric effects.
Antiarrhythmic Activity: Benzofuran-based compounds are notable for their antiarrhythmic properties. mdpi.com Amiodarone, a well-known antiarrhythmic drug, features a benzofuran core. mdpi.comrsc.org A newer, noniodinated benzofuran derivative, SSR149744C (2-butyl-3-{4-[3-(dibutylamino)propyl]benzoyl}-1-benzofuran-5-carboxylate isopropyl fumarate), has shown effectiveness in animal models of both atrial and ventricular arrhythmias. nih.gov It terminated vagally induced atrial fibrillation in dogs and prevented reperfusion-induced arrhythmias in rats. nih.gov
Antihyperglycemic Activity: Several benzofuran derivatives have been reported to possess antihyperglycemic properties, suggesting their potential application in the management of diabetes. nih.govderpharmachemica.com
Uricosuric Activity: Benzbromarone, another prominent drug containing a benzofuran moiety, is known for its effectiveness in lowering uric acid levels in the blood, making it a valuable agent in the treatment of gout. scispace.com
Structure-Activity Relationship (SAR) Studies and Pharmacophore Development
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of benzofuran derivatives and have been a key focus of research. nih.govnih.gov These studies help in designing new compounds with enhanced potency and selectivity. nih.gov
For Anticancer Activity: SAR studies have revealed that substitutions at specific positions on the benzofuran ring are critical for cytotoxic activity. nih.govmdpi.com
The introduction of a methyl group at the C-3 position of the benzofuran ring can significantly increase antiproliferative activity. mdpi.com
The position of methoxy (B1213986) groups also plays a role; derivatives with a methoxy group at the C-6 position are generally more potent than those with the group at the C-7 position. mdpi.com
For some derivatives, the presence of a halogen, such as bromine, in the structure has been found to increase cytotoxicity against cancer cells. semanticscholar.org
Substitutions with an ester or a heterocyclic ring at the C-2 position have been identified as crucial for the cytotoxic activity of some benzofuran derivatives. nih.gov
For Antimicrobial Activity: The antimicrobial activity of benzofuran derivatives is also highly dependent on their substitution patterns. rsc.org
SAR studies have indicated that a hydroxyl group at the C-6 position of the benzofuran core is essential for antibacterial activity. rsc.org
The functional groups attached to the C-3 position are important in determining the antibacterial selectivity of these compounds. rsc.org
For Anticonvulsant Activity: A pharmacophore model for anticonvulsant activity has been proposed based on active benzofuran-acetamide derivatives. srce.hrresearchgate.net This model typically includes a hydrophobic aromatic group (the benzofuran ring), a hydrogen bond donor/acceptor site, and another hydrophobic site, which are essential features for binding to the target site. srce.hr
For CNS Activity: The presence of certain functional groups, such as a piperazine (B1678402) ring, is common in drugs that target the central nervous system, suggesting its importance in designing benzofuran derivatives with CNS activity. ontosight.ai
Applications of Ethyl Benzofuran 3 Carboxylate and Benzofuran Scaffolds in Advanced Materials and Chemical Synthesis
Role as Versatile Building Blocks in Organic Synthesis
Ethyl benzofuran-3-carboxylate and its parent scaffold are foundational components in synthetic chemistry, prized for their reactivity and utility in constructing elaborate molecules. rsc.orgorgsyn.org The benzofuran (B130515) core is a recurring feature in many biologically active compounds, making its derivatives, such as 3-substituted benzofurans, important targets in synthetic efforts. orgsyn.orgorgsyn.org
The rigid, planar structure of the benzofuran ring makes it an excellent starting point for the synthesis of complex, multi-ring systems. This compound, in particular, has been utilized in cycloaddition reactions to build intricate polycyclic frameworks.
A notable application is the use of ethyl 1-benzofuran-3-carboxylates in Diels-Alder reactions. These reactions, particularly with electron-rich dienes like Danishefsky's diene, proceed with high regioselectivity. This method provides an effective pathway for constructing the heterocyclic skeletons of hexahydrodibenzo[b,d]furan-7-one and tetrahydrodibenzo[b,d]furan-7-one. researchgate.net The adducts from these reactions can also undergo rearrangement to yield substituted biphenyl (B1667301) derivatives, further expanding their synthetic utility. researchgate.net
Other synthetic strategies include:
Radical Cyclization: Unique free-radical cyclization cascades have been developed to construct complex benzofuran derivatives, offering a method to access polycyclic compounds that are otherwise difficult to prepare. rsc.org
One-Pot Procedures: Facile and efficient one-pot, three-step procedures have been reported for the preparation of novel hybrid molecules like 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. researchgate.net
Mitsunobu Coupling: The synthesis of pterocarpene and coumestan-type heterocycles, which possess broad-spectrum activity against various bacteria, has been achieved through the Mitsunobu coupling of 3-(hydroxymethyl)benzofurans with o-iodophenols. orgsyn.orgorgsyn.org
Table 1: Examples of Polycyclic Systems Synthesized from Benzofuran Derivatives
| Starting Material | Reaction Type | Resulting Polycyclic System | Reference |
| Ethyl 1-benzofuran-3-carboxylates | Diels-Alder Reaction | Hexahydrodibenzo[b,d]furan-7-one | researchgate.net |
| 3-(Hydroxymethyl)benzofurans | Mitsunobu Coupling | Pterocarpene and Coumestan-type heterocycles | orgsyn.orgorgsyn.org |
| Salicylaldehydes & Ethyl Quinoline-2-acetate | One-pot, three-step synthesis | 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid | researchgate.net |
The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of pharmacological activities. nih.govrsc.orgrsc.org Consequently, this compound and related derivatives are crucial intermediates in the synthesis of pharmaceutically important molecules. chemimpex.com The functional groups on this compound, namely the ester and the reactive positions on the heterocyclic ring, allow for diverse chemical modifications to produce bioactive compounds. chemimpex.com
Key research findings include:
Analgesic Agents: 3-Ethoxycarbonyl benzofuran is a key starting material in the asymmetric synthesis of (R)-BRL-37959, an analgesic agent with low gas irritancy. The synthesis involves reduction of the furan (B31954) ring, dynamic kinetic resolution, and a Friedel-Crafts acylation. orgsyn.org
Anticancer Agents: A biologically active derivative, ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitro-benzofuran-3-carboxylate, was synthesized in four steps from commercially available starting materials. This compound and its methyl derivative were found to have IC50 values of 95.2 µg/mL and 8.5 µg/mL, respectively, against the HCT 116 human colon cancer cell line. researchgate.net
Neurological Disorder Treatments: Ethyl 3-aminobenzofuran-2-carboxylate serves as a vital intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com Its unique structure facilitates the development of drugs with potentially improved efficacy. chemimpex.com
Antimicrobial Agents: The benzofuran nucleus is integral to many compounds with antimicrobial, antifungal, and antiviral properties. nih.govorgsyn.org this compound serves as a building block for creating libraries of these compounds for drug discovery programs.
Development of Functional Materials Based on Benzofuran Scaffolds
Beyond pharmaceuticals, the unique electronic and photophysical properties of the benzofuran scaffold have led to its use in the development of advanced functional materials. numberanalytics.comrsc.orgsmolecule.com These materials find applications in electronics and as chemical sensors. digitellinc.commdpi.com
Benzofuran-based compounds are being actively investigated for their potential in organic electronics due to their rigidity, high planarity, and good charge transport properties. mdpi.combohrium.com These characteristics are essential for creating efficient organic semiconductors.
Applications of benzofuran-based materials include:
Organic Field-Effect Transistors (OFETs): Oligomers containing furan, thiophene (B33073), or bithiophene units end-capped with benzofuran moieties have been synthesized and studied. Derivatives with thiophene or bithiophene central units exhibited p-type semiconductor activity in OFETs, with charge carrier mobilities reaching up to approximately 1x10⁻² cm² V⁻¹ s⁻¹. researchgate.net
Organic Photovoltaics (OPVs): The benzofuran motif is incorporated into polymers used as donor materials in organic solar cells. numberanalytics.combohrium.com The structural rigidity and excellent stacking properties of benzofuran contribute to efficient charge separation and transport. bohrium.com Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (EHMBFC) is noted for its use in solar cell technology as it can generate charge carriers from visible light. biosynth.com
Thermoelectric Materials: Benzothieno[3,2-b]benzofuran (BTBF) derivatives have been composited with single-walled carbon nanotubes (SWCNTs) to create materials with enhanced thermoelectric properties. The introduction of bromine atoms onto the BTBF core modifies the electronic energy levels, improving the interaction with SWCNTs and boosting performance. mdpi.com
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and tunable emission wavelengths of benzofuran-based compounds make them suitable as emissive materials in OLEDs. numberanalytics.comresearchgate.net
Table 2: Benzofuran Scaffolds in Organic Electronics
| Application | Benzofuran Derivative/System | Key Finding | Reference |
| Organic Field-Effect Transistors (OFETs) | Oligomers end-capped with benzofuran moieties | p-type semiconductor activity with mobilities up to ~1x10⁻² cm² V⁻¹ s⁻¹ | researchgate.net |
| Organic Photovoltaics (OPVs) | Benzofuran-containing polymers | Used as donor materials due to good stacking and rigidity | numberanalytics.combohrium.com |
| Thermoelectric Materials | Benzothieno[3,2-b]benzofuran (BTBF)/SWCNT composites | Enhanced thermoelectric performance through modified electronic structure | mdpi.com |
| Organic Light-Emitting Diodes (OLEDs) | Benzofuran-based luminophores | High fluorescence quantum yields and tunable emission | numberanalytics.comresearchgate.net |
The inherent fluorescence of many benzofuran derivatives, which can be modulated by the presence of specific analytes, makes them excellent candidates for the development of fluorescent sensors and probes. chemisgroup.us These sensors offer high sensitivity and selectivity for detecting various ions and molecules. chemisgroup.us
Examples of benzofuran-based fluorescent sensors include:
Metal Ion Detection: Benzofuran-based chemosensors have been designed for the selective detection of metal ions. A "turn-on" fluorescent sensor for iron (Fe³⁺) has been developed, which is notable as most iron sensors are of the "switch-off" type. chemisgroup.us Another highly selective and sensitive sensor, benzofuran-2-boronic acid, detects palladium (Pd²⁺) with a low detection limit of 9.8 nM. chemisgroup.usresearchgate.net The mechanism involves a palladium-catalyzed dimerization of the benzofuran derivative, leading to a significant increase in fluorescence. researchgate.net
Anion Detection: A novel fluorescent sensor for cyanide (CN⁻) was developed by conjugating a phenothiazine (B1677639) fluorophore with a benzofuran unit. The nucleophilic attack of cyanide on the sensor molecule induces an intramolecular charge transfer (ICT) effect, causing fluorescence quenching and allowing for detection. nih.govmdpi.com
Biological Probes: A benzofuran-modified nucleotide, BFdUTP, has been shown to be an excellent microenvironment-sensitive fluorescent probe. It can be incorporated into DNA by polymerases and provides real-time fluorescence readouts to monitor enzyme activity and study the catalytic cycle of DNA polymerases. acs.org
Table 3: Examples of Benzofuran-Based Fluorescent Sensors
| Sensor | Analyte | Detection Mechanism | Key Feature | Reference |
| Benzofuran-2-boronic acid | Palladium (Pd²⁺) | Palladium-catalyzed dimerization | "Turn-on" fluorescence; Detection limit of 9.8 nM | chemisgroup.usresearchgate.net |
| 3-(3-((4-methylbenzyl)-amino)-propanamide)-benzofuran-2-carboxamide | Iron (Fe³⁺) | Intramolecular Charge Transfer (ICT) | "Turn-on" response | chemisgroup.us |
| Phenothiazine-benzofuran conjugate | Cyanide (CN⁻) | Nucleophilic addition inducing ICT | Fluorescence quenching | nih.govmdpi.com |
| Benzofuran-modified deoxyuridine triphosphate (BFdUTP) | DNA Polymerase Activity | Environmental sensitivity of fluorescence | Real-time monitoring of enzymatic reactions | acs.org |
Future Directions and Emerging Research Avenues for Ethyl Benzofuran 3 Carboxylate
Exploration of Sustainable and Eco-friendly Synthetic Methodologies
The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. For ethyl benzofuran-3-carboxylate, this translates to the development of synthetic routes that are not only efficient but also environmentally benign. Future research will likely focus on several key areas:
Catalysis: The use of catalysts is a cornerstone of green chemistry, and research into novel catalytic systems for benzofuran (B130515) synthesis is expected to intensify. elsevier.es This includes the use of earth-abundant and less toxic metals as alternatives to traditional precious metal catalysts like palladium. acs.org Copper-catalyzed reactions, for instance, have shown promise for the synthesis of benzofuran derivatives. organic-chemistry.org
Alternative Solvents and Reaction Conditions: Moving away from hazardous organic solvents is a critical goal. Future methodologies will likely explore the use of water, ionic liquids, or deep eutectic solvents as reaction media. rsc.orgresearchgate.net Microwave-assisted synthesis is another promising avenue, often leading to shorter reaction times, higher yields, and reduced energy consumption. semanticscholar.org
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, will be a major focus. This involves designing reactions that minimize the formation of byproducts.
A comparative look at emerging sustainable synthetic methods is presented below:
Interactive Table: Comparison of Sustainable Synthetic Methodologies for Benzofuran Derivatives| Methodology | Catalyst/Reagent | Solvent | Key Advantages | Reference(s) |
|---|---|---|---|---|
| Grinding Methodology | CuBr₂ | DMF-water | Improved and green method. | nih.gov |
| One-Pot Synthesis | Copper Iodide | Deep Eutectic Solvent (Choline chloride-ethylene glycol) | Environmentally benign, high yields (84-91%). | acs.org |
| Electrochemical Synthesis | Carbon electrodes | Phosphate buffer/Ethanol | Environmentally friendly, no hazardous reagents. | researchgate.net |
| Microwave-Assisted Synthesis | K₃PO₄ | DMF/MeOH | Rapid, higher yields, easier isolation. | semanticscholar.org |
| Palladium-Catalyzed Reactions | Palladium acetate | Toluene (B28343) | Widely employed for various organic compounds. | acs.org |
In-depth Mechanistic Studies of Biological Activities and Target Validation
Benzofuran derivatives, including esters like this compound, have demonstrated a wide spectrum of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgtandfonline.comnih.gov However, a detailed understanding of how these molecules exert their effects at the molecular level is often lacking. Future research will be directed towards:
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound and its analogs interact with biological systems is a key objective. This involves identifying the specific enzymes, receptors, or signaling pathways they modulate. For example, some benzofuran derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.
Target Identification and Validation: A crucial step in drug discovery is the identification and validation of the molecular targets of a bioactive compound. Advanced techniques in chemical biology and proteomics will be employed to pinpoint the direct binding partners of this compound within the cell. This will provide a more rational basis for its further development as a potential therapeutic agent. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modifications to the structure of this compound will continue to be a focus, with the aim of optimizing its biological activity and selectivity. mdpi.com These studies, which explore how changes in chemical structure affect biological function, are essential for designing more potent and specific compounds. mdpi.com
The following table summarizes some of the known biological activities of benzofuran derivatives and their potential mechanisms:
Interactive Table: Biological Activities and Potential Mechanisms of Benzofuran Derivatives| Biological Activity | Potential Mechanism/Target | Cell Lines/Model | Reference(s) |
|---|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation, apoptosis induction. | Pancreatic, breast, and lung cancer cell lines. | nih.gov |
| Anti-HIV | Inhibition of HIV-1 protease (PR). | TZM-bl cells, Q23 and CAP210 pseudoviruses. | rsc.org |
| Antimicrobial | Inhibition of DNA gyrase B. | Mycobacterium tuberculosis. | nih.gov |
| Neuroprotective | Inhibition of Aβ fibril formation, butyrylcholinesterase inhibition. | Alzheimer's disease models. | frontiersin.org |
| Anti-inflammatory | Modulation of inflammatory pathways. | Not specified. |
Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govacs.org For this compound, these computational tools offer powerful new approaches to:
Virtual Screening: AI-powered algorithms can rapidly screen vast virtual libraries of molecules to identify derivatives of this compound with a high probability of being active against a specific biological target. nih.govfrontiersin.org This can significantly accelerate the initial stages of drug discovery.
Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel benzofuran derivatives before they are synthesized. nih.govbrunel.ac.uk This allows researchers to prioritize the most promising candidates for experimental testing.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, potentially leading to the discovery of novel benzofuran-based compounds with enhanced efficacy and safety profiles. brunel.ac.uk
The integration of AI and ML is expected to make the design and discovery of new drugs based on the this compound scaffold more efficient and cost-effective. nih.gov
Development of Novel Applications in Nanoscience and Biotechnology
The unique chemical and physical properties of benzofuran derivatives make them attractive candidates for applications beyond medicine. Future research is likely to explore their potential in:
Nanoscience: The ability of benzofuran scaffolds to self-assemble and participate in various chemical reactions could be harnessed for the development of novel nanomaterials. These could include sensors, organic light-emitting diodes (OLEDs), or components of molecular electronic devices. The synthesis of thiophene-substituted benzofuran derivatives for use in optical devices is an example of this trend. acs.org
Biotechnology: this compound and its derivatives could be functionalized to create fluorescent probes for imaging biological processes or as building blocks for the synthesis of biocompatible polymers. Their inherent biological activities could also be leveraged in the development of new agrochemicals or as antifungal agents for the preservation of materials.
Collaborative Research Across Disciplines
Q & A
Q. What improved synthetic methods exist for Ethyl benzofuran-3-carboxylate, and how do they address previous limitations?
A "one-pot" synthesis method using o-iodophenol and ethyl propiolate in the presence of Pd(OAc)₂/PPh₃ achieves a 78% yield under optimized conditions (toluene, 85°C, 3.5 h). This approach avoids highly toxic diazo compounds, reduces reaction steps, and simplifies purification . Key parameters include a 1:1.5 molar ratio of reactants and the use of K₂CO₃ as a base.
Q. How can multi-step synthesis strategies be optimized for this compound derivatives?
A Sonogashira coupling/Steglich esterification protocol enables efficient synthesis of substituted derivatives. For example, ethyl (2-hydroxyphenyl)acetate is coupled with 2-iodobenzoic acid under Steglich conditions, followed by β-keto ester formation and cyclization to yield methyl 2-(2-iodophenyl)benzofuran-3-carboxylate. Hydrolysis and oxidation steps further modify the ester group .
Q. What spectroscopic techniques are effective for characterizing this compound derivatives?
Combined use of ¹H/¹³C NMR, FT-IR, and HRMS ensures structural elucidation. For instance, ¹H NMR (DMSO-d₆) of ethyl 5-hydroxy-2-(5-methoxy-1H-indol-3-yl)benzofuran-3-carboxylate reveals distinct peaks for aromatic protons (δ 7.54–6.76 ppm) and the ethoxy group (δ 4.38 ppm). HRMS confirms molecular ions (e.g., [M+H]⁺ Calcd: 352.1178; Found: 352.1179) .
Q. How are reaction conditions optimized for high-yield synthesis of benzofuran derivatives?
Temperature, solvent polarity, and catalyst loading critically influence yields. For Cu(OTf)₂-catalyzed [3+2] cycloadditions, THF at 40°C with 10 mol% catalyst achieves 71–79% yields. Post-reaction purification via column chromatography (20% ethyl acetate/hexane) ensures product purity .
Q. What purification strategies are recommended for benzofuran-3-carboxylate analogs?
Column chromatography using gradient elution (10–50% ethyl acetate in hexane) effectively separates products. For crystalline derivatives like 3,6-diethoxy-2-(6-ethoxybenzofuran-3-yl)benzofuran, recrystallization from hexane/ethyl acetate yields pure crystals (mp 74–76°C) .
Advanced Research Questions
Q. How do transition metal catalysts like Cu(OTf)₂ influence cycloaddition reactions in synthesizing indolyl-benzofuran derivatives?
Cu(OTf)₂ facilitates [3+2] cycloadditions by activating ethyl acrylate intermediates and benzoquinone, enabling regioselective C–C bond formation. The catalyst stabilizes transition states, as evidenced by DFT studies, and allows rapid reaction completion (1.5 h) with minimal byproducts .
Q. What role does DFT-based reactivity analysis play in understanding catalytic hydrogenation outcomes of benzofuran derivatives?
DFT calculations of global/local reactivity descriptors (e.g., Fukui indices) predict preferential reduction of the C=C bond in ethyl 3-(acetamidomethyl)benzofuran-2-carboxylate over competing pathways. This aligns with experimental results showing selective hydrogenation using 10% Pd/C .
Q. How can Rh/Co relay catalysis be applied to construct benzofuran scaffolds with quaternary centers, and what challenges arise?
Rhodium catalysts (e.g., Cp*RhCl₂) initiate C–H activation, while cobalt (Co(OAc)₂) facilitates cyclization. Challenges include incomplete conversion in control experiments (e.g., failure to detect product 3t via TLC), attributed to competing decomposition pathways under aerobic conditions .
Q. What methodological considerations are critical in one-pot pseudo three-component syntheses of alkoxy-substituted benzofurans?
Solvent polarity and alkoxy group electronic effects dictate reaction efficiency. For example, ethyl 3-ethoxy-2-(6-ethoxybenzofuran-3-yl)benzofuran forms in 70% yield using ethanol as a solvent, whereas chlorinated analogs require dichloromethane for optimal cyclization .
Q. How can data contradictions in catalytic hydrogenation or cycloaddition reactions be resolved?
Discrepancies between theoretical and experimental results (e.g., unexpected byproducts) are addressed via mechanistic re-evaluation using isotopic labeling or in situ IR spectroscopy. For instance, unaccounted steric effects in DFT models may explain deviations in hydrogenation selectivity .
Q. What strategies enhance the pharmacological relevance of benzofuran-3-carboxylate derivatives?
Introducing electron-withdrawing groups (e.g., difluoromethyl) improves metabolic stability. Ethyl 6-(difluoromethyl)-4-oxo-tetrahydrobenzofuran-3-carboxylate exhibits enhanced bioavailability, as confirmed by logP calculations and in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
